molecular formula C7H7F3N2O2 B11818251 [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate

[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate

Cat. No.: B11818251
M. Wt: 208.14 g/mol
InChI Key: HLRAUCVTDKEFTF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of proteasome inhibitors used in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate typically involves the reaction of (2R)-2-cyanopyrrolidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: (2R)-2-cyanopyrrolidine

    Reagent: Trifluoroacetic acid

    Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of enzyme inhibitors, particularly proteasome inhibitors.

    Medicine: It is an intermediate in the synthesis of drugs used to treat cancer, such as proteasome inhibitors.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate involves its role as an intermediate in the synthesis of biologically active molecules. In the case of proteasome inhibitors, the compound contributes to the formation of molecules that inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, these molecules can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-cyanopyrrolidine: The parent compound without the trifluoroacetate group.

    (2S)-2-cyanopyrrolidin-1-yl acetate: A similar compound with an acetate group instead of trifluoroacetate.

    (2R)-2-cyanopyrrolidin-1-yl benzoate: A derivative with a benzoate group.

Uniqueness

[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of proteasome inhibitors and other biologically active molecules.

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)6(13)14-12-3-1-2-5(12)4-11/h5H,1-3H2/t5-/m1/s1

InChI Key

HLRAUCVTDKEFTF-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](N(C1)OC(=O)C(F)(F)F)C#N

Canonical SMILES

C1CC(N(C1)OC(=O)C(F)(F)F)C#N

Origin of Product

United States

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